molecular formula C16H23BrN2O3 B2523081 tert-Butyl (4-((3-bromobenzyl)amino)-4-oxobutyl)carbamate CAS No. 1671088-98-4

tert-Butyl (4-((3-bromobenzyl)amino)-4-oxobutyl)carbamate

Cat. No.: B2523081
CAS No.: 1671088-98-4
M. Wt: 371.275
InChI Key: ZPLOXOJSYDFDFD-UHFFFAOYSA-N
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Description

tert-Butyl (4-((3-bromobenzyl)amino)-4-oxobutyl)carbamate is an organic compound that features a tert-butyl carbamate group attached to a 4-oxobutyl chain, which is further linked to a 3-bromobenzyl amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (4-((3-bromobenzyl)amino)-4-oxobutyl)carbamate typically involves multiple steps:

    Formation of the tert-butyl carbamate group: This can be achieved by reacting tert-butyl chloroformate with an appropriate amine under basic conditions.

    Attachment of the 4-oxobutyl chain: This step involves the reaction of the intermediate with a 4-oxobutyl halide, often in the presence of a base to facilitate nucleophilic substitution.

    Introduction of the 3-bromobenzyl group: The final step involves the reaction of the intermediate with 3-bromobenzylamine, typically under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Additionally, continuous flow chemistry techniques could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (4-((3-bromobenzyl)amino)-4-oxobutyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the 4-oxobutyl chain to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the 4-oxobutyl chain, potentially converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like thiols, amines, or alkoxides can be used under basic conditions to replace the bromine atom.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile employed.

Scientific Research Applications

tert-Butyl (4-((3-bromobenzyl)amino)-4-oxobutyl)carbamate has several applications in scientific research:

    Chemistry: It can be used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound may serve as a probe or ligand in biochemical studies, especially those involving enzyme interactions or receptor binding.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which tert-Butyl (4-((3-bromobenzyl)amino)-4-oxobutyl)carbamate exerts its effects depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (4-bromophenyl)carbamate
  • tert-Butyl 3-bromopropylcarbamate
  • tert-Butyl (4-bromobenzyl)carbamate

Uniqueness

tert-Butyl (4-((3-bromobenzyl)amino)-4-oxobutyl)carbamate is unique due to the presence of both a 3-bromobenzyl group and a 4-oxobutyl chain. This combination of functional groups provides distinct reactivity and potential for diverse applications compared to similar compounds.

Properties

IUPAC Name

tert-butyl N-[4-[(3-bromophenyl)methylamino]-4-oxobutyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BrN2O3/c1-16(2,3)22-15(21)18-9-5-8-14(20)19-11-12-6-4-7-13(17)10-12/h4,6-7,10H,5,8-9,11H2,1-3H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPLOXOJSYDFDFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCC(=O)NCC1=CC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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